3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide
Description
The compound “3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide” is a pyrimidine derivative featuring a sulfonyl-propanamide backbone and distinct substituents, including a 1,3-benzodioxol-5-yl group at position 4, a trifluoromethyl group at position 6, and a 2,4-dimethoxyphenyl moiety attached via the amide nitrogen.
Properties
Molecular Formula |
C23H20F3N3O7S |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C23H20F3N3O7S/c1-33-14-4-5-15(18(10-14)34-2)27-21(30)7-8-37(31,32)22-28-16(11-20(29-22)23(24,25)26)13-3-6-17-19(9-13)36-12-35-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30) |
InChI Key |
LVRMQXNGEYMZQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.
Amidation: The final step involves the coupling of the sulfonylated intermediate with 2,4-dimethoxyaniline to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antiviral agent.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
- Core : Pyrimidin-2-yl sulfonyl-propanamide.
- Substituents :
- Position 4: 1,3-Benzodioxol-5-yl (electron-rich aromatic system).
- Position 6: Trifluoromethyl (lipophilic, electron-withdrawing).
- Amide group: N-linked 2,4-dimethoxyphenyl (enhanced lipophilicity due to methoxy groups).
- Hypothetical Molecular Formula : C₂₃H₁₇F₃N₃O₇S (calculated based on structural analysis).
Comparative Compound 1: 2-{[6-(1,3-Benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
- Core : Pyridin-2-yl sulfanyl-acetamide.
- Substituents: Position 6: 1,3-Benzodioxol-5-yl. Position 4: Trifluoromethyl. Position 3: Cyano group (polar, hydrogen-bond acceptor). Amide group: N-linked 3,4-difluorophenyl (electron-deficient aromatic system).
- Molecular Formula : C₂₂H₁₂F₅N₃O₃S.
- Key Differences: Pyridine vs. Sulfanyl (C–S–C) linker vs. sulfonyl (SO₂) reduces polarity and oxidation stability.
Comparative Compound 2: 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide
- Core : Phenyl sulfanyl-propanamide.
- Substituents :
- Sulfanyl-linked 4-chlorophenyl (halogenated aromatic group).
- Amide group: N-linked sulfamoylphenyl (sulfonamide moiety enhances acidity).
- Hypothetical Molecular Formula : C₂₂H₁₈ClN₃O₂S₂.
- Chlorine atom vs. trifluoromethyl alters steric and electronic profiles.
Structural Implications for Physicochemical Properties
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound increases polarity and metabolic stability compared to the sulfanyl group in Comparative Compound 1 .
- Trifluoromethyl vs. Cyano: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, whereas the cyano group in Comparative Compound 1 introduces polarity but may reduce membrane permeability .
Biological Activity
The compound 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C21H20F3N3O3S
- Molar Mass : 435.47 g/mol
- Structural Features : The compound contains a benzodioxole moiety, a trifluoromethyl group, and a sulfonamide linkage which are critical for its biological activity.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of the MEK1/2 kinases, which play a pivotal role in the MAPK signaling pathway. Inhibition of this pathway can lead to reduced cell proliferation and survival in various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:
- Acute Biphenotypic Leukemia (MV4-11) : The compound showed an IC50 value around 0.3 µM, indicating potent antiproliferative effects.
- Acute Monocytic Leukemia (MOLM13) : Similar results were observed with an IC50 of approximately 1.2 µM.
These findings suggest that the compound can significantly down-regulate phospho-ERK1/2 levels and its downstream effectors, such as p-p70S6K, leading to cell cycle arrest predominantly in the G0/G1 phase .
In Vivo Studies
In vivo studies using nude mouse xenograft models have shown promising results. Treatment with this compound at doses as low as 10 mg/kg resulted in significant tumor growth inhibition in BRAF mutant lines. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
Case Studies
Several notable case studies highlight the efficacy of this compound:
-
Study on BRAF Mutant Melanoma :
- Researchers evaluated the effects of this compound on BRAF mutant melanoma cell lines and observed a dose-dependent inhibition of tumor growth.
- The study reported GI50 values ranging from 14 to 50 nM in sensitive lines, showcasing its potential as a targeted therapy for specific genetic mutations.
-
Combination Therapy :
- A combination study with other chemotherapeutic agents indicated that this compound could enhance the efficacy of existing treatments by overcoming resistance mechanisms commonly observed in cancer therapies.
Summary Table of Biological Activity
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Proliferation Inhibition | MV4-11 | 0.3 | MEK1/2 Inhibition |
| Proliferation Inhibition | MOLM13 | 1.2 | MEK1/2 Inhibition |
| Tumor Growth Inhibition | BRAF Mutant Melanoma | 14 - 50 nM | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
